molecular formula C18H16N2O4S B4082366 4-ethyl-N-(5-nitronaphthalen-1-yl)benzenesulfonamide

4-ethyl-N-(5-nitronaphthalen-1-yl)benzenesulfonamide

Cat. No.: B4082366
M. Wt: 356.4 g/mol
InChI Key: WKFMHLFGKKHQTM-UHFFFAOYSA-N
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Description

4-ethyl-N-(5-nitronaphthalen-1-yl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors. The compound’s structure includes an ethyl group, a nitronaphthalene moiety, and a benzenesulfonamide group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(5-nitronaphthalen-1-yl)benzenesulfonamide typically involves a multi-step process:

    Nitration of Naphthalene: The initial step involves the nitration of naphthalene to produce 5-nitronaphthalene. This is achieved by treating naphthalene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Sulfonation: The next step is the sulfonation of 5-nitronaphthalene to introduce the benzenesulfonamide group. This is done by reacting 5-nitronaphthalene with chlorosulfonic acid, followed by the addition of an amine to form the sulfonamide.

    Ethylation: The final step involves the ethylation of the sulfonamide derivative to introduce the ethyl group. This can be achieved using ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(5-nitronaphthalen-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group forms amino derivatives.

    Substituted Sulfonamides: Nucleophilic substitution reactions yield various substituted sulfonamides.

Scientific Research Applications

4-ethyl-N-(5-nitronaphthalen-1-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(5-nitronaphthalen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in various physiological processes. By inhibiting these enzymes, the compound can disrupt cellular functions and exhibit therapeutic effects.

    Pathways Involved: The inhibition of carbonic anhydrase affects the regulation of pH and ion balance within cells, leading to potential anticancer and antimicrobial effects.

Comparison with Similar Compounds

4-ethyl-N-(5-nitronaphthalen-1-yl)benzenesulfonamide can be compared with other similar compounds such as:

    2,5-Dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide (FH535): This compound is also a benzenesulfonamide derivative with anticancer properties.

    4-Fluoro-N-(5-nitronaphthalen-1-yl)benzenesulfonamide: Another similar compound with a fluorine substituent instead of an ethyl group.

Properties

IUPAC Name

4-ethyl-N-(5-nitronaphthalen-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-2-13-9-11-14(12-10-13)25(23,24)19-17-7-3-6-16-15(17)5-4-8-18(16)20(21)22/h3-12,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFMHLFGKKHQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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